Zinc dithiophosphate

Vue d'ensemble

Description

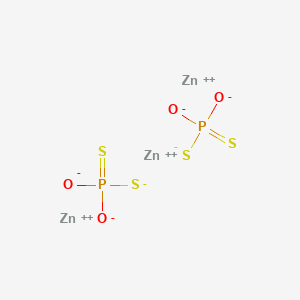

Zinc dithiophosphate (ZnDTP), commonly formulated as Zn[S₂P(OR)₂]₂, is a coordination compound where zinc is chelated by two dialkyldithiophosphate ligands. It is widely utilized as an anti-wear and antioxidant additive in lubricants due to its ability to form protective tribochemical films on metal surfaces . The phosphorus and sulfur atoms in ZnDTP contribute to its antioxidant properties, while the zinc center facilitates thermal stability and film formation . Structurally, ZnDTP adopts distorted tetrahedral or binuclear configurations depending on ligand coordination modes (e.g., monodentate vs. chelating) and the presence of auxiliary ligands like pyridine or bipyridine .

Applications De Recherche Scientifique

Lubricant Additive Properties

Anti-Wear and Friction Reduction:

ZDDP is renowned for its anti-wear properties, making it a critical component in motor oils, hydraulic fluids, and greases. It forms protective tribofilms on metal surfaces during lubrication, significantly reducing friction and wear under extreme pressure conditions. Research shows that ZDDP can create tribofilms up to 200 nm thick, which enhances the longevity of mechanical components .

Synergistic Effects with Other Additives:

Recent studies have demonstrated that ZDDP exhibits synergistic effects when combined with phosphonium-alkylphosphate ionic liquids. This combination leads to enhanced friction and wear reduction, attributed to the formation of new compounds at the fluid interface, resulting in improved mechanical properties .

Thermal Stability and Decomposition:

The thermal stability of ZDDP is crucial for its performance in high-temperature applications. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into the thermal decomposition pathways of ZDDP, indicating that its stability can be influenced by temperature and the presence of other additives .

Environmental Considerations

Ash Content and Environmental Impact:

One of the drawbacks of traditional ZDDP formulations is the ash content produced when lubricants are burned. This has led to research into ashless alternatives that maintain similar anti-wear properties without contributing to environmental pollution. Experimental analyses have shown that while ashless dithiophosphates offer slightly inferior anti-wear performance compared to ZDDP, they can be effective replacements under certain conditions .

Case Studies

Case Study 1: Performance in Engine Oils

A study evaluated the effectiveness of ZDDP in various commercially available motor oils using inductively coupled plasma atomic emission spectroscopy (ICP-AES) and neutron activation analysis (NAA). Results indicated that ZDDP concentrations directly correlate with improved wear resistance and oxidation stability in engine oils .

Case Study 2: Replenishment in Used Oils

Research focused on replenishing ZDDP in used oils demonstrated that adding ZDDP can restore tribological performance significantly. The study highlighted how varying concentrations of ZDDP affect tribofilm formation, with lower concentrations yielding shorter phosphate chains and higher concentrations resulting in thicker films .

Q & A

Q. What experimental techniques are recommended to study the thermal and mechanochemical decomposition pathways of zinc dithiophosphate?

Basic Research Question

To investigate decomposition mechanisms, researchers should employ in situ ATR FTIR spectroscopy to monitor real-time thermal degradation, which reveals pathways like alkane elimination under pure thermal conditions, forming zinc polyphosphate . Complement this with imaging XPS and ToF-SIMS to spatially resolve surface chemical changes under mechanical stress (e.g., high-temperature shear or room-temperature abrasion). These techniques help differentiate between thermally driven vs. tribologically activated decomposition routes .

Q. How can the structural variations in ZDDP (e.g., alkyl chain length) influence tribological performance in lubricants?

Basic Research Question

Systematic studies using SRV friction tests under varying loads, temperatures, and frequencies can quantify anti-wear properties. For example, zinc dibutyl vs. dioctyl dithiophosphate exhibits distinct friction coefficients due to alkyl chain length affecting adsorption kinetics and film durability . Post-test analysis via SEM (surface morphology) and XPS (chemical composition of tribofilms) is critical to correlate structure-function relationships .

Q. What statistical experimental designs are suitable for evaluating ZDDP interactions with base oils and dispersants?

Advanced Research Question

A 2³ factorial design (base stock, dispersant level, ZDDP concentration) allows isolation of main effects and interactions. For instance, high vs. low ZDDP levels can be tested with different base stocks to identify synergistic or antagonistic effects on wear prevention. Response surface methodology (RSM) further optimizes additive formulations . Data should be analyzed using ANOVA to validate significance .

Q. How do researchers resolve contradictions in reported ZDDP tribofilm properties across studies?

Advanced Research Question

Contradictions often arise from differences in testing conditions (e.g., contact pressure, temperature) or analytical methods. A meta-analysis approach is recommended:

- Compare nanoindentation data to assess film hardness variations .

- Use Raman spectroscopy to detect pressure-induced cross-linking, which alters film elasticity .

- Standardize testing protocols (e.g., ASTM D5707 for lubricity) to reduce variability .

Q. What methodologies are effective for characterizing the environmental and toxicological risks of ZDDP?

Advanced Research Question

- Acute toxicity assays : Determine LD₅₀ values via OECD Guideline 423 (oral, rat), which reports ~2.9–3.1 g/kg for zinc alkyl dithiophosphate .

- Ecotoxicity screening : Use algal growth inhibition tests (OECD 201) to evaluate aquatic impacts.

- Alternatives assessment : Compare ZDDP’s LC₅₀ with zinc-free additives (e.g., ionic liquids) using tribological and environmental metrics .

Q. How can the mechanical stability of ZDDP-derived tribofilms be quantitatively evaluated?

Advanced Research Question

- Nano-scratch testing : Measures critical load for film delamination, correlating with anti-wear performance .

- In situ tribometry : Combines friction measurements with electrochemical impedance spectroscopy (EIS) to monitor film breakdown under dynamic loading .

- Molecular dynamics (MD) simulations : Model shear-induced structural changes in zinc polyphosphate networks .

Q. What advanced analytical strategies are used to study ZDDP’s antioxidant mechanisms?

Advanced Research Question

- High-pressure DSC : Quantifies oxidation induction time (OIT) to assess ZDDP’s radical scavenging efficiency .

- EPR spectroscopy : Detects transient radical species during oxidation, clarifying inhibition pathways .

- Synchrotron-based XANES : Probes sulfur and phosphorus speciation in oxidized films .

Q. How do researchers address challenges in replacing ZDDP with environmentally friendly alternatives?

Advanced Research Question

- Tribological benchmarking : Compare candidate additives (e.g., organic molybdenum complexes) using HFRR tests and surface analysis .

- Lifecycle assessment (LCA) : Evaluate carbon footprint and biodegradability of alternatives vs. ZDDP .

- Combinatorial screening : High-throughput testing of additive blends to identify synergistic formulations .

Comparaison Avec Des Composés Similaires

Cupric Dialkyl Dithiophosphate (CuDTP)

Structure and Properties :

- CuDTP shares a similar molecular structure with ZnDTP, substituting zinc with copper. Both are oily liquids at room temperature and exhibit high solubility in ethanol .

- Key Difference: CuDTP primarily acts as an adsorbate on chalcocite (Cu₂S) surfaces in mineral processing, forming hydrophobic layers that enhance flotation efficiency. AFM imaging confirms CuDTP dominates adsorption over CuDTP⁻ (monomeric form) in dithiophosphate solutions .

Performance Data :

| Property | ZnDTP | CuDTP |

|---|---|---|

| Adsorption Capacity | Low (lubricants) | High (chalcocite) |

| Thermal Stability | High (>200°C) | Moderate |

Amine-Neutralized Dithiophosphate (C₄NdtP)

Structure and Properties :

- C₄NdtP replaces zinc with an amine cation, forming an ionic liquid. This modification eliminates metal content, reducing catalyst poisoning risks .

- Key Difference : Unlike ZnDTP, which softens surfaces and causes pitting, C₄NdtP hardens surfaces at stress points (e.g., gear dedendum), extending component lifespan .

Environmental Impact :

| Parameter | ZnDTP | C₄NdtP |

|---|---|---|

| Phosphorus Content | High (catalyst poisoning) | Lower |

| Metal Content | Zinc (toxic) | None |

Ashless Dialkyl Dithiophosphate (DDP)

Structure and Properties :

- DDP lacks metal ions, relying on organic cations. This "ashless" design reduces residue formation in engines .

- Key Difference : Under extreme pressure, ZnDTP forms zinc polyphosphate-rich tribofilms, whereas DDP generates sulfur-rich films. ZnDTP’s films exhibit superior mechanical strength (hardness ~2 GPa vs. 1.5 GPa for DDP) .

Performance in Extreme Conditions :

| Condition | ZnDTP | DDP |

|---|---|---|

| Wear Rate (mm³/Nm) | 2.1 × 10⁻⁶ | 3.5 × 10⁻⁶ |

| Film Durability | High | Moderate |

Sodium Butyl Dithiophosphate

Structure and Properties :

- Sodium replaces zinc, altering solubility and reactivity. It is water-soluble, unlike hydrophobic ZnDTP .

Structural and Mechanistic Insights

- Coordination Chemistry: ZnDTP forms binuclear complexes with pyridine (e.g., {Zn[S₂P(OiPr)₂]₂}₂(pyr)), where ligand asymmetry and steric hindrance prevent polymerization . In contrast, CuDTP’s adsorption on chalcocite involves monodentate coordination, favoring hydrophobic layer formation .

- Tribochemical Films : ZnDTP’s films comprise zinc sulfate, sulfide, and polyphosphate layers, whereas ashless DDP relies on organic sulfide networks .

Environmental and Industrial Considerations

- ZnDTP Limitations : High phosphorus content (∼800 ppm) risks catalytic converter poisoning. Low-impurity ZnDTP (volatile P <7.2%) mitigates this but requires advanced synthesis .

- Emerging Alternatives : Ionic liquids (C₄NdtP) and ashless DDP reduce environmental impact but face trade-offs in cost and film robustness .

Propriétés

Numéro CAS |

19210-06-1 |

|---|---|

Formule moléculaire |

O4P2S4Zn3 |

Poids moléculaire |

450.4 g/mol |

Nom IUPAC |

trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |

Clé InChI |

WMYJOZQKDZZHAC-UHFFFAOYSA-H |

SMILES |

[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |

SMILES canonique |

[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |

Key on ui other cas no. |

19210-06-1 |

Description physique |

Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |

Numéros CAS associés |

15834-33-0 (Parent) |

Synonymes |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.